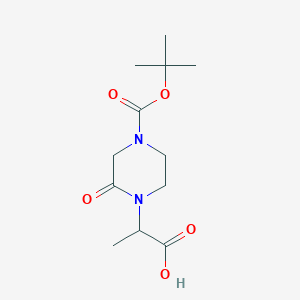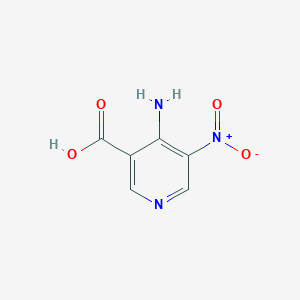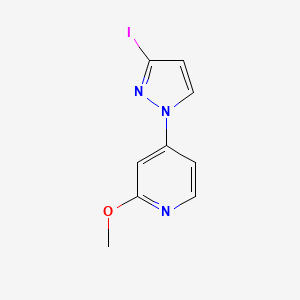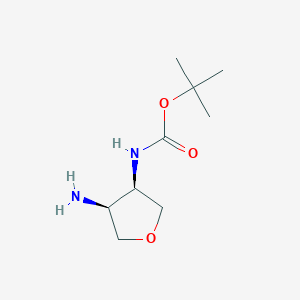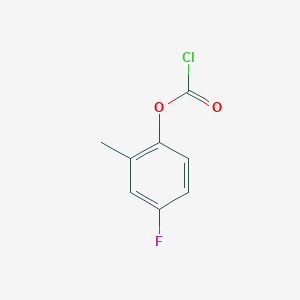
4-Fluoro-2-methylphenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methylphenyl chloroformate is an organofluorine compound . It has a molecular weight of 188.58 and a molecular formula of C8H6ClFO2 .
Synthesis Analysis
Chloroformates are a class of organic compounds with the formula ROC(O)Cl. They are formally esters of chloroformic acid . They are used as reagents in organic chemistry . For example, benzyl chloroformate is used to introduce the Cbz (carboxybenzyl) protecting group and fluorenylmethyloxycarbonyl chloride is used to introduce the FMOC protecting group .Molecular Structure Analysis
The molecular structure of this compound consists of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a chloroformate group .Chemical Reactions Analysis
Chloroformates are reactive compounds. They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .Physical And Chemical Properties Analysis
This compound is a colorless liquid. It is highly soluble in most organic solvents such as dichloromethane, THF, and acetonitrile.Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Fluoro-2-methylphenyl chloroformate is a versatile reagent used in the synthesis and characterization of various organic compounds. For instance, it has been involved in the synthesis of single crystals such as 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (FMPP), showcasing its utility in crystal growth and material characterization through techniques like X-ray diffraction, FT-IR, FT-Raman, and SEM analyses (Meenatchi et al., 2015). Additionally, its role in the solvolysis of 4-fluorophenyl chlorothionoformate highlights the chemical's importance in understanding solvent effects and reaction mechanisms in organic synthesis (D'Souza et al., 2011).
Material Science and Engineering
In material science, compounds derived from this compound are used to create high-density gas adsorption materials. For example, fluorous metal-organic frameworks demonstrate significant capabilities for H2, O2, and N2 adsorption, underscoring the potential of fluorinated organic compounds in developing advanced gas storage solutions (Yang et al., 2007).
Polymer Science
The compound also finds applications in polymer science, where it is used to study the polymerization behavior of related fluorinated monomers. These studies provide insights into creating new polymers with desirable properties such as solubility, thermal stability, and potential applications in various industries, including electronics and materials engineering (Kaiti & Fossum, 2006).
Pharmaceutical and Biological Research
In pharmaceutical research, derivatives of this compound are explored for their potential biological activities. The synthesis of novel compounds via reactions like the Ugi reaction, which incorporates bioactive substructures, can lead to the development of candidate pesticides and antiviral agents, demonstrating the compound's role in the discovery of new therapeutic agents (Zuo et al., 2010).
Analytical Chemistry and Sensor Development
Furthermore, this compound derivatives are utilized in developing novel fluorophores and sensors for detecting various ions and molecules. This application is crucial in analytical chemistry, where sensitive and selective detection methods are constantly needed (Patra et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(4-fluoro-2-methylphenyl) carbonochloridate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-5-4-6(10)2-3-7(5)12-8(9)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUKKOIBVLTCOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)
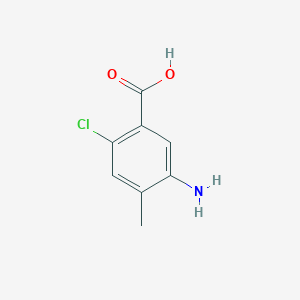
![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1380602.png)
![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B1380603.png)

